Amitivir

Beschreibung

Eigenschaften

IUPAC Name |

1,3,4-thiadiazol-2-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4S/c4-1-5-3-7-6-2-8-3/h2H,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCHAYRHHXJNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149637 | |

| Record name | Amitivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111393-84-1 | |

| Record name | Amitivir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111393841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMITIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4KR9A9165 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amitivir (LY217896)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitivir (formerly LY217896) is a synthetic, broad-spectrum antiviral agent belonging to the thiadiazole class of compounds. Its primary mechanism of action is the inhibition of the host cell enzyme inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides. By depleting the intracellular pool of guanosine triphosphate (GTP), this compound effectively curtails the replication of a range of viruses, including influenza A and B, that are dependent on host cell machinery for nucleic acid synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

This compound's antiviral activity stems from its function as a potent, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a precursor for the synthesis of guanosine monophosphate (GMP) and, subsequently, guanosine triphosphate (GTP).

Viral replication is a highly energy- and resource-intensive process that places a significant demand on the host cell's metabolic machinery. Many viruses, particularly RNA viruses like influenza, rely heavily on the host cell's pool of nucleotides to synthesize their own genetic material and for other essential processes. By inhibiting IMPDH, this compound effectively depletes the intracellular stores of GTP. This depletion has a multi-pronged effect on viral replication:

-

Inhibition of Viral RNA/DNA Synthesis: GTP is an essential building block for the synthesis of viral RNA and DNA. A reduction in the available GTP pool directly hinders the ability of viral polymerases to replicate the viral genome.

-

Disruption of Viral Protein Synthesis and Function: GTP also plays a crucial role in various other cellular processes that can be co-opted by viruses, including signal transduction and energy transfer.

The inhibitory effect of this compound on IMPDH can be reversed by the addition of exogenous guanosine, confirming that the depletion of the guanine nucleotide pool is the primary mechanism of its antiviral action.

Signaling Pathway of IMPDH Inhibition

The following diagram illustrates the central role of IMPDH in the de novo purine biosynthesis pathway and the impact of this compound on this process.

References

- 1. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Oral LY217896 for prevention of experimental influenza A virus infection and illness in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral Administration of Cyclopentane Neuraminidase Inhibitors Protects Ferrets against Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Amitivir and the Inhibition of Inosine Monophosphate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, making it a key target for antiviral, immunosuppressive, and anticancer therapies. This technical guide provides an in-depth exploration of the inhibition of IMPDH, with a focus on the investigational antiviral agent, Amitivir. While specific quantitative data on this compound is not extensively available in the public domain, this document will detail the core principles of IMPDH inhibition, utilizing data from well-characterized inhibitors such as mycophenolic acid and ribavirin to illustrate these concepts. This guide will cover the mechanism of action of IMPDH, the kinetics of its inhibition, detailed experimental protocols for assessing inhibitor potency, and the logical framework for the development of antiviral agents targeting this essential enzyme.

Introduction to Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH (EC 1.1.1.205) is a rate-limiting enzyme that catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP)[1]. This is the first committed step in the de novo synthesis of guanine nucleotides, which are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer[1][2]. Rapidly proliferating cells, such as activated lymphocytes and virus-infected cells, have a high demand for guanine nucleotides, making IMPDH a prime target for therapeutic intervention[3].

There are two human isoforms of IMPDH, type I and type II. IMPDH type I is constitutively expressed in most cell types, while the expression of IMPDH type II is upregulated in proliferating cells, making it the primary target for many therapeutic agents[4].

The Guanine Nucleotide Biosynthesis Pathway

The inhibition of IMPDH creates a bottleneck in the de novo synthesis of guanine nucleotides, leading to a depletion of the guanosine triphosphate (GTP) pool. This disruption of cellular metabolism is the fundamental basis for the therapeutic effects of IMPDH inhibitors.

This compound: An Investigational IMPDH Inhibitor

This compound (also known as LY217896) is an investigational antiviral compound that was initially developed by Eli Lilly & Co. It is classified as an inosine monophosphate dehydrogenase inhibitor. Publicly available information indicates that this compound has demonstrated activity against influenza A and B viruses, as well as other orthomyxo- and paramyxoviruses.

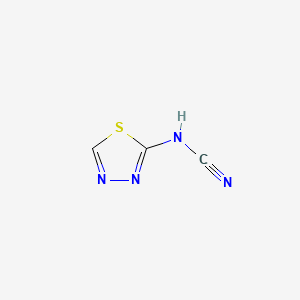

The chemical structure of this compound is provided below:

Chemical Structure of this compound

-

Chemical Name: 1,3,4-thiadiazol-2-ylcyanamide

-

CAS Number: 111393-84-1

-

Molecular Formula: C₃H₂N₄S

Due to the limited availability of specific enzyme inhibition and clinical trial data for this compound in the public domain, the following sections will utilize data from other well-characterized IMPDH inhibitors to provide a comprehensive technical overview of the core principles of IMPDH inhibition.

Mechanism of IMPDH Inhibition

IMPDH catalyzes the conversion of IMP to XMP through a multi-step process that involves the formation of a covalent enzyme-intermediate (E-XMP*)[2][5]. IMPDH inhibitors can be broadly classified based on their mechanism of action:

-

Competitive Inhibitors: These inhibitors, such as ribavirin monophosphate, typically mimic the structure of the natural substrate (IMP) or cofactor (NAD+) and compete for binding to the enzyme's active site[6].

-

Uncompetitive Inhibitors: These inhibitors, like mycophenolic acid (MPA), bind to the enzyme-substrate complex (E-IMP) or the covalent intermediate (E-XMP*), preventing the completion of the catalytic cycle[7].

-

Non-competitive Inhibitors: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site, thereby reducing the enzyme's catalytic efficiency.

The following diagram illustrates the general mechanism of IMPDH and the points of intervention for different classes of inhibitors.

Quantitative Analysis of IMPDH Inhibition

The potency of IMPDH inhibitors is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes these values for the well-characterized IMPDH inhibitors, mycophenolic acid and ribavirin. This data is presented as a representative example of the quantitative analysis performed for IMPDH inhibitors.

| Inhibitor | Target | IC50 | Ki | Inhibition Type | Reference |

| Mycophenolic Acid | Human IMPDH II | 20 µM | - | Uncompetitive | [8][9] |

| Ribavirin Monophosphate | - | - | - | Competitive | [6] |

| Merimepodib | - | 7.0 nM | - | - | [9] |

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations.

Experimental Protocols

The evaluation of IMPDH inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and antiviral efficacy.

In Vitro IMPDH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IMPDH.

Objective: To determine the IC50 value of a test compound against recombinant human IMPDH.

Principle: The enzymatic activity of IMPDH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH[10].

Materials:

-

Recombinant human IMPDH2 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA[10]

-

Substrates: Inosine monophosphate (IMP), Nicotinamide adenine dinucleotide (NAD+)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Mycophenolic acid)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add a fixed amount of IMPDH2 enzyme to each well.

-

Add the serially diluted test compound, positive control, or vehicle control (solvent only) to the respective wells.

-

Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of IMP and NAD+ to all wells.

-

Immediately begin monitoring the change in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the initial reaction velocity (rate of NADH production) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Activity Assay

This assay evaluates the ability of an IMPDH inhibitor to prevent viral replication in a host cell culture system.

Objective: To determine the effective concentration (EC50) of a test compound against a specific virus (e.g., influenza virus).

Principle: The antiviral activity is assessed by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying the reduction in viral yield (e.g., by plaque assay or RT-qPCR) in the presence of the inhibitor. Cell viability is also measured to determine the cytotoxicity (CC50) of the compound.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

-

Virus stock with a known titer

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Positive control antiviral drug

-

Reagents for assessing cell viability (e.g., MTS or MTT)

-

Reagents for quantifying viral replication (e.g., crystal violet for CPE staining, or reagents for RT-qPCR)

Procedure:

-

Seed the host cells in 96-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound and controls in cell culture medium.

-

Remove the growth medium from the cells and infect them with the virus at a pre-determined multiplicity of infection (MOI).

-

After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and add the medium containing the serially diluted test compound or controls.

-

Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48-72 hours).

-

Assess the antiviral activity by either:

-

CPE Reduction Assay: Stain the cells with crystal violet. The amount of staining is proportional to the number of viable cells, which is inversely proportional to the viral CPE.

-

Viral Yield Reduction Assay: Harvest the cell supernatant or cell lysate and quantify the amount of virus using methods like plaque assay or RT-qPCR.

-

-

In parallel, treat uninfected cells with the same concentrations of the test compound to assess cytotoxicity using a cell viability assay (e.g., MTT assay).

-

Calculate the EC50 (the concentration that inhibits viral replication by 50%) and the CC50 (the concentration that reduces cell viability by 50%).

-

The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.

Conclusion

The inhibition of inosine monophosphate dehydrogenase represents a validated and promising strategy for the development of new antiviral therapies. Compounds like this compound, which target this key enzyme, have the potential to disrupt the replication of a broad range of viruses by depleting the cellular pool of guanine nucleotides essential for viral nucleic acid synthesis. While detailed public data on this compound is limited, the principles of IMPDH inhibition, as illustrated by well-characterized molecules, provide a robust framework for the continued research and development of this class of antiviral agents. Further investigation into the specific kinetic properties and clinical efficacy of this compound is warranted to fully understand its therapeutic potential.

References

- 1. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

- 5. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inosine-5'-monophosphate dehydrogenase (IMPDH) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Pathways Modulated by Amitivir

Audience: Researchers, scientists, and drug development professionals.

Abstract: Amitivir is a novel investigational antiviral agent targeting the RNA-dependent RNA polymerase (RdRp) of the neurotropic flavivirus NXF-23. While its primary mechanism of action is direct viral inhibition, comprehensive cellular analysis reveals significant off-target modulation of host pathways critical to the innate immune response and cellular homeostasis.[1][2] This document provides an in-depth technical overview of the key cellular signaling pathways affected by this compound treatment, supported by quantitative data from preclinical studies, detailed experimental protocols, and pathway visualizations. The findings indicate that this compound potentiates the host antiviral response by augmenting RIG-I-like receptor signaling while concurrently dampening the NF-κB-mediated inflammatory cascade.

Introduction to this compound's Mechanism of Action

This compound is a nucleoside analog designed to competitively inhibit the viral RdRp, leading to premature termination of viral RNA synthesis.[2][3] This direct antiviral action is the cornerstone of its therapeutic effect.[1][2] However, subsequent research has demonstrated that this compound's efficacy is also influenced by its interaction with host cell machinery.[3] Specifically, this compound has been shown to modulate key signaling cascades that are central to the cell's intrinsic defense against viral pathogens.[4][5] This guide focuses on two primary pathways: the RIG-I/MAVS antiviral signaling pathway and the NF-κB inflammatory pathway.

Modulation of the RIG-I/MAVS Antiviral Signaling Pathway

The RIG-I-like receptor (RLR) pathway is a critical component of the innate immune system that detects viral RNA in the cytoplasm and initiates a signaling cascade to produce type I interferons (IFNs) and other antiviral genes.[4][6] Our data indicate that this compound treatment significantly enhances the phosphorylation and activation of key downstream effectors in this pathway.

Quantitative Data: Pathway Activation

The following tables summarize the dose- and time-dependent effects of this compound on the activation of critical proteins in the RIG-I/MAVS pathway in NXF-23 infected A549 cells. Protein activation was quantified by the ratio of phosphorylated protein to total protein, as determined by Western Blot.

Table 1: Dose-Dependent Activation of RIG-I/MAVS Pathway Components by this compound (24h Post-Infection)

| This compound Conc. (µM) | p-IRF3 / Total IRF3 (Fold Change vs. Infected Control) | p-TBK1 / Total TBK1 (Fold Change vs. Infected Control) |

| 0 (Infected Control) | 1.0 | 1.0 |

| 1 | 2.5 ± 0.3 | 1.8 ± 0.2 |

| 5 | 4.8 ± 0.5 | 3.5 ± 0.4 |

| 10 | 6.2 ± 0.7 | 4.9 ± 0.6 |

| 25 | 6.5 ± 0.6 | 5.1 ± 0.5 |

Table 2: Time-Course of IFN-β mRNA Expression Following this compound (10 µM) Treatment

| Time Post-Infection (hours) | IFN-β mRNA (Relative Fold Change vs. t=0) |

| 0 | 1.0 |

| 6 | 8.5 ± 1.1 |

| 12 | 25.4 ± 3.2 |

| 24 | 48.7 ± 5.9 |

| 48 | 15.2 ± 2.1 |

Signaling Pathway Diagram

The diagram below illustrates the key steps in the RIG-I/MAVS pathway and highlights the points of modulation by this compound.

Attenuation of the NF-κB Inflammatory Pathway

While a robust antiviral response is beneficial, excessive inflammation can lead to tissue damage.[7][8] The NF-κB pathway is a primary driver of inflammatory cytokine production during viral infection.[9] Our investigations reveal that this compound exerts an anti-inflammatory effect by partially inhibiting the nuclear translocation of the NF-κB p65 subunit.

Quantitative Data: Pathway Inhibition

The following tables summarize the inhibitory effect of this compound on the NF-κB pathway in NXF-23 infected A549 cells.

Table 3: Effect of this compound on Nuclear Translocation of NF-κB p65 (6h Post-Infection)

| This compound Conc. (µM) | Nuclear p65 (Normalized Intensity vs. Infected Control) |

| 0 (Infected Control) | 1.0 |

| 1 | 0.85 ± 0.09 |

| 5 | 0.62 ± 0.07 |

| 10 | 0.41 ± 0.05 |

| 25 | 0.38 ± 0.04 |

Table 4: Effect of this compound (10 µM) on Pro-inflammatory Cytokine Secretion (24h Post-Infection)

| Cytokine | Concentration (pg/mL) - Infected Control | Concentration (pg/mL) - this compound Treated | % Inhibition |

| IL-6 | 1250 ± 150 | 550 ± 80 | 56% |

| TNF-α | 880 ± 110 | 310 ± 55 | 65% |

Signaling Pathway Diagram

This diagram shows the canonical NF-κB signaling pathway and the inhibitory point of action for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Viral Infection

-

Cell Line: A549 (human lung adenocarcinoma) cells were cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Infection: Confluent monolayers of A549 cells were infected with NXF-23 virus at a Multiplicity of Infection (MOI) of 1.0 for 1 hour at 37°C.

-

Treatment: After viral adsorption, the inoculum was removed, and cells were washed with PBS. Fresh medium containing the indicated concentrations of this compound or vehicle control (0.1% DMSO) was added.

Western Blotting for Phospho-Protein Analysis

-

Lysis: At the desired time points, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis: 30 µg of total protein per lane was separated on a 10% SDS-PAGE gel and transferred to a PVDF membrane.

-

Blocking & Incubation: Membranes were blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies (e.g., anti-p-IRF3, anti-IRF3, anti-p-TBK1, anti-TBK1, anti-p65).

-

Detection: Membranes were washed and incubated with HRP-conjugated secondary antibodies for 1 hour. Bands were visualized using an ECL detection system and quantified using ImageJ software.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression

-

RNA Extraction: Total RNA was extracted from cells using TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: 1 µg of total RNA was reverse-transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit.

-

qPCR: qPCR was performed using SYBR Green Master Mix on a QuantStudio 7 Flex system. The relative expression of IFN-β was calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

-

Sample Collection: Cell culture supernatants were collected 24 hours post-infection.

-

Assay: The concentrations of IL-6 and TNF-α in the supernatants were measured using commercial ELISA kits according to the manufacturers' instructions.

-

Analysis: Absorbance was read at 450 nm, and cytokine concentrations were determined by comparison with a standard curve.

Experimental Workflow Diagram

Conclusion

This compound demonstrates a dual mechanism of action: direct inhibition of viral replication and favorable modulation of the host's innate immune response. By enhancing the type I interferon response through the RIG-I/MAVS pathway and simultaneously reducing the production of pro-inflammatory cytokines via the NF-κB pathway, this compound creates a cellular environment that is both resistant to viral propagation and protected from excessive inflammation. These off-target effects likely contribute significantly to its overall therapeutic potential and warrant further investigation in advanced preclinical and clinical settings.

References

- 1. How do antiviral drugs work? - Caltech Science Exchange [scienceexchange.caltech.edu]

- 2. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial Interactome: A Focus on Antiviral Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SnapShot: Pathways of Antiviral Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of medications used for viral infection-induced respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of LY217896

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY217896, chemically identified as 1,3,4-thiadiazol-2-ylcyanamide, is an antiviral agent developed by Eli Lilly and Company. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological activities, with a focus on its anti-influenza virus effects. Detailed experimental protocols for key in vitro and in vivo studies are presented, and its metabolic pathway is elucidated. All quantitative data are summarized in structured tables for clarity, and key biological processes are visualized through signaling pathway and workflow diagrams.

Chemical Structure and Physicochemical Properties

LY217896 is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with a cyanamide group. Its chemical identity has been established through various spectroscopic and analytical techniques.

| Identifier | Value |

| IUPAC Name | sodium;cyano-(1,3,4-thiadiazol-2-yl)azanide |

| SMILES | C1=NN=C(S1)[N-]C#N.[Na+] |

| Molecular Formula | C₃HN₄NaS |

| Molecular Weight | 148.12 g/mol |

Antiviral Activity

LY217896 has demonstrated inhibitory activity against influenza A and B viruses in both in vitro and in vivo models.

In Vitro Antiviral Activity

The in vitro efficacy of LY217896 was evaluated against a panel of influenza A and B virus strains in Madin-Darby canine kidney (MDCK) cells. The 50% inhibitory concentration (IC₅₀) was determined using a cytopathic effect (CPE) inhibition assay.

| Influenza Virus Strain | IC₅₀ (µg/mL) |

| Influenza A/Hong Kong/68 (H3N2) | 0.37 |

| Influenza A/Victoria/75 (H3N2) | 1.19 |

| Influenza A/USSR/77 (H1N1) | 0.52 |

| Influenza A/Brazil/78 (H1N1) | 0.68 |

| Influenza B/Hong Kong/72 | 0.75 |

| Influenza B/Singapore/79 | 1.54 |

In Vivo Antiviral Activity

The protective effect of LY217896 was assessed in a lethal challenge model in CD-1 mice and a fever reduction model in ferrets.

| Animal Model | Virus Strain | Dosage | Outcome |

| CD-1 Mice | Influenza A/Hong Kong/68 (H3N2) | 9 mg/m²/day | Protection from lethal infection |

| CD-1 Mice | Influenza B/Hong Kong/72 | 9 mg/m²/day | Protection from lethal infection |

| Ferrets | Influenza A/Hong Kong/68 (H3N2) | Not specified | Prevention of fever |

Biotransformation

The metabolic fate of LY217896 has been investigated in mice and in various cell cultures. The biotransformation of LY217896 proceeds through two primary pathways, yielding a urea metabolite and a highly polar ribose derivative. The formation of the ribose metabolite is a notable enzymatic conversion.

The key enzyme responsible for the formation of the ribose metabolite has been identified as purine nucleoside phosphorylase (PNP). This enzyme catalyzes the transfer of a ribose-1-phosphate group to LY217896. Interestingly, the resulting ribose and urea metabolites of LY217896 are reported to be essentially inactive against influenza viruses in vitro.

An In-depth Technical Guide to the Early Research on Amitivir (LY217896)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitivir (LY217896), a synthetic 1,3,4-thiadiazol-2-ylcyanamide derivative, emerged in the late 1980s and early 1990s as a promising antiviral agent with a broad spectrum of activity against orthomyxo- and paramyxoviruses, most notably influenza A and B viruses. Early research elucidated its mechanism of action as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides essential for viral replication. This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Core Data Summary

Table 1: In Vitro Anti-influenza Activity of this compound (LY217896)

| Influenza Virus Strain | 50% Inhibitory Concentration (IC50) (µg/mL) |

| Influenza A | |

| A/Russia | 0.37 - 1.19 |

| A/Brazil/11/78 | 0.37 - 1.19 |

| A/Ann Arbor/1/57 | 0.37 - 1.19 |

| A/Port Chalmers/1/73 | 0.37 - 1.19 |

| A/Hong Kong/8/68 | 0.37 - 1.19 |

| A/X-15 | 0.37 - 1.19 |

| Influenza B | |

| B/Maryland/11/59 | 0.75 - 1.54 |

| B/Great Lakes/1739/54 | 0.75 - 1.54 |

| B/Singapore/3/64 | 0.75 - 1.54 |

| B/Lee/40 | 0.75 - 1.54 |

Data extracted from studies conducted in non-dividing, confluent Madin-Darby canine kidney (MDCK) cells.[1]

Table 2: In Vivo Efficacy of this compound (LY217896) in a Mouse Model

| Animal Model | Virus Challenge | This compound Dosage | Administration Route | Outcome |

| CD-1 Mice | Lethal dose of Influenza A or B virus | 9 mg/m² of body surface area per day | Diet, Drinking Water, Oral Gavage, Intraperitoneal Injection, Aerosolization | Well-tolerated and protective against lethal infection.[1] |

Mechanism of Action: IMPDH Inhibition

This compound's primary mechanism of antiviral activity is the inhibition of the host cell enzyme inosine monophosphate dehydrogenase (IMPDH).[2] IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP).[2] Viruses are highly dependent on the host cell's nucleotide pool for the replication of their genetic material. By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, thereby hindering viral RNA and DNA synthesis and ultimately suppressing viral replication.[2]

References

Methodological & Application

Application Notes and Protocols for Amitivir (LY217896)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitivir (LY217896) is an experimental antiviral agent with demonstrated activity against influenza A and B viruses.[1] Structurally a 1,3,4-thiadiazol-2-ylcyanamide derivative, its mechanism of action is hypothesized to involve intracellular biotransformation into a ribose metabolite, a reaction potentially catalyzed by purine nucleoside phosphorylase (PNP).[2] This document provides detailed protocols for the in vitro and in vivo evaluation of this compound's antiviral efficacy, cytotoxicity, and its effects on innate immune signaling pathways.

Data Presentation

In Vitro Antiviral Activity and Cytotoxicity

| Virus Strain | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |

| Influenza A (various strains) | MDCK | 0.37 - 1.19 | >0.31 (inhibited dividing cells) | Not explicitly calculated | [2] |

| Influenza B (various strains) | MDCK | 0.75 - 1.54 | >0.31 (inhibited dividing cells) | Not explicitly calculated | [2] |

Note: While a specific CC50 value for non-dividing MDCK cells was not provided in the primary literature, it was noted that LY217896 inhibited the replication of dividing MDCK cells at a concentration of 0.31 µg/mL.[2] Further cytotoxicity studies are recommended to establish a precise CC50 and selectivity index.

In Vivo Efficacy in a Mouse Model of Influenza

| Animal Model | Virus | Treatment Regimen | Outcome | Reference |

| CD-1 Mice | Influenza A or B (lethal dose) | 9 mg/m²/day in diet, drinking water, oral gavage, intraperitoneal injection, or aerosolization | Protected mice from lethal infection; reduced lung viral titers by 1-2 log10 units. | [2] |

Human Clinical Trial Data

| Study Population | Virus | Treatment Regimen | Outcome | Reference |

| Susceptible Males | Influenza A/Kawasaki/86 (H1N1) | 75 mg once daily for 7 days | Ineffective in modifying the virologic or clinical course of infection. Associated with asymptomatic rises in serum uric acid. | [3][4] |

Experimental Protocols

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This protocol is designed to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza virus stock

-

This compound (LY217896)

-

Agarose or Avicel RC-591

-

Crystal Violet solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.

-

Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of this compound diluted in an overlay medium (e.g., DMEM with 0.8% agarose or 1.2% Avicel containing TPCK-trypsin).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

-

Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

IC50 Calculation: The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control. This can be calculated using a dose-response curve fitting software.

Cytotoxicity Assay

This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

-

MDCK cells

-

DMEM with 10% FBS

-

This compound (LY217896)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar cell viability reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Treatment: Add serial dilutions of this compound to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 is the concentration of this compound that causes a 50% reduction in cell viability.

Purine Nucleoside Phosphorylase (PNP) Activity Assay

This assay can be adapted to investigate if this compound (LY217896) is a substrate or inhibitor of PNP. The principle involves measuring the conversion of a substrate (like inosine) to hypoxanthine, which is then converted to uric acid and measured spectrophotometrically.[4][5][6]

Materials:

-

Recombinant human Purine Nucleoside Phosphorylase (PNP)

-

Inosine (substrate)

-

Xanthine Oxidase

-

Potassium phosphate buffer

-

This compound (LY217896)

-

UV-transparent 96-well plate

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, inosine, and xanthine oxidase.

-

Test Compound Addition: Add varying concentrations of this compound to the reaction mixture. To test if it's a substrate, omit inosine and measure product formation. To test for inhibition, include inosine and measure the reduction in its conversion.

-

Enzyme Initiation: Start the reaction by adding PNP.

-

Measurement: Immediately measure the change in absorbance at 293 nm over time, which corresponds to the formation of uric acid.

-

Data Analysis: Determine the rate of reaction. If this compound is a substrate, product will be formed. If it is an inhibitor, the rate of inosine conversion will decrease with increasing concentrations of this compound.

NF-κB Reporter Assay

This assay determines if this compound modulates the NF-κB signaling pathway, a key component of the innate immune response to viral infection.[7][8][9]

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Influenza virus or other stimuli (e.g., TNF-α)

-

This compound (LY217896)

-

Dual-Luciferase® Reporter Assay System

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Treatment and Stimulation: After 24 hours, treat the cells with different concentrations of this compound for a specified period. Then, stimulate the cells with influenza virus or another NF-κB activator.

-

Cell Lysis: After the stimulation period, lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in untreated, stimulated cells.

IRF3 Phosphorylation Analysis by Western Blot

This protocol assesses the activation of Interferon Regulatory Factor 3 (IRF3), a critical transcription factor in the type I interferon response, by detecting its phosphorylated form.[10][11][12]

Materials:

-

A549 or other suitable cells

-

Influenza virus

-

This compound (LY217896)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3

-

HRP-conjugated secondary antibody

-

Western blotting equipment and reagents

Procedure:

-

Cell Treatment and Infection: Treat cells with this compound for a specified time, then infect with influenza virus.

-

Cell Lysis: At various time points post-infection, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-IRF3. Subsequently, probe with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total IRF3 to confirm equal protein loading.

Visualizations

Caption: Experimental workflow for evaluating this compound.

References

- 1. Alpha/Beta Interferon (IFN-α/β)-Independent Induction of IFN-λ1 (Interleukin-29) in Response to Hantaan Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Purine Nucleoside Phosphorylase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Interferon (IFN)-β treatment enhances CD95 and interleukin 10 expression but reduces interferon-γ producing T cells in … [ouci.dntb.gov.ua]

- 7. universalbiologicals.com [universalbiologicals.com]

- 8. Early IFNβ secretion determines variable downstream IL-12p70 responses upon TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellosaurus cell line MDCK-17 (CVCL_WY48) [cellosaurus.org]

- 10. Purine nucleoside phosphorylase. 1. Structure-function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric) (ab204706) | Abcam [abcam.com]

- 12. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Antiviral Efficacy of Amitivir

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Amitivir is a novel investigational antiviral agent. This document provides detailed protocols for evaluating the in vitro antiviral activity of this compound against a variety of viruses. The described assays are essential for determining the compound's potency, selectivity, and potential mechanism of action. The protocols include cytotoxicity assays, plaque reduction assays, and virus yield reduction assays.

Data Presentation

The antiviral activity and cytotoxicity of this compound were evaluated in susceptible cell lines. The following tables summarize the quantitative data obtained from these assays.

Table 1: Antiviral Activity and Cytotoxicity of this compound

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A/H1N1 | MDCK | 0.85 | >100 | >117.6 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 1.2 | >100 | >83.3 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 2.5 | >100 | >40.0 |

| SARS-CoV-2 | Vero E6 | 0.98 | >100 | >102.0 |

EC50 (50% Effective Concentration): The concentration of this compound that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of this compound that reduces cell viability by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

-

Host cell line (e.g., MDCK, Vero, HEp-2, Vero E6)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted this compound to each well. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours (duration should match the antiviral assay).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Materials:

-

Confluent monolayer of host cells in 6-well plates

-

Virus stock of known titer

-

This compound stock solution

-

Overlay medium (e.g., 2X MEM with 1.2% Avicel®)

-

Crystal violet staining solution

Protocol:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well and incubate for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add 2 mL of the overlay medium containing different concentrations of this compound to each well.

-

Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

-

Fix the cells with 10% formalin and stain with crystal violet solution.

-

Count the number of plaques in each well and calculate the EC50 value.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.[1]

Materials:

-

Host cells in 24-well plates

-

Virus stock

-

This compound stock solution

-

Trizol or other RNA extraction reagent

-

qRT-PCR reagents

Protocol:

-

Seed cells in a 24-well plate and grow to confluence.

-

Treat the cells with serial dilutions of this compound for 1 hour.

-

Infect the cells with the virus at a specific MOI.

-

After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing this compound.

-

Incubate for 24-48 hours.

-

Harvest the cell supernatant to measure extracellular virus, and the cell lysate to measure intracellular viral RNA.

-

Extract viral RNA from the samples.

-

Perform qRT-PCR to quantify the viral genome copies.

-

Calculate the reduction in viral yield compared to the untreated control.

Visualizations

References

Application Notes and Protocols for Plaque Reduction Assay: Evaluating the Antiviral Activity of Amitivir

Introduction

The plaque reduction assay is a fundamental method in virology used to quantify the infectivity of a lytic virus and to assess the efficacy of antiviral compounds.[][2] This technique is based on the ability of infectious virus particles to form localized areas of cell death, known as plaques, in a confluent monolayer of susceptible host cells.[] The number of plaques is directly proportional to the number of infectious virus particles, or plaque-forming units (PFU), in the sample.[2] When evaluating an antiviral agent, a reduction in the number of plaques in the presence of the compound indicates its ability to inhibit viral replication.[3] These application notes provide a detailed protocol for determining the antiviral activity of a novel compound, Amitivir, using the plaque reduction assay.

Principle of the Assay

A confluent monolayer of host cells is infected with a known concentration of a virus. The infected cells are then overlaid with a semi-solid medium, which restricts the spread of progeny virus to neighboring cells.[4] This results in the formation of discrete plaques.[5] In the presence of an effective antiviral agent like this compound, the replication of the virus is inhibited, leading to a dose-dependent reduction in the number and size of the plaques. The concentration of the antiviral agent that reduces the number of plaques by 50% is known as the 50% inhibitory concentration (IC50) and is a key measure of the compound's potency.[6][7]

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| Vero Cells | ATCC | CCL-81 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Herpes Simplex Virus 1 (HSV-1) | ATCC | VR-1493 |

| This compound | In-house Synthesis | N/A |

| Methylcellulose | Sigma-Aldrich | M0512 |

| Crystal Violet Staining Solution | Sigma-Aldrich | C0775 |

| 6-well cell culture plates | Corning | 3516 |

| Sterile, filtered pipette tips | Various | N/A |

| Biosafety Cabinet | Various | N/A |

| CO2 Incubator | Various | N/A |

| Inverted Microscope | Various | N/A |

Experimental Protocol

Cell Culture and Seeding

-

Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

When the cells reach 90-95% confluency, wash them with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete medium and perform a cell count.

-

Seed the Vero cells into 6-well plates at a density of 5 x 10^5 cells per well.

-

Incubate the plates at 37°C with 5% CO2 for 24 hours to allow the formation of a confluent monolayer.[8]

Preparation of this compound and Virus Dilutions

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial two-fold dilution of this compound in DMEM to obtain the desired test concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM).

-

Prepare a working dilution of the virus (e.g., HSV-1) in DMEM to yield approximately 50-100 plaques per well. The optimal virus dilution should be determined empirically through a prior virus titration experiment.

Infection and Treatment

-

Aspirate the culture medium from the confluent Vero cell monolayers in the 6-well plates.

-

Wash the monolayers gently with 1 mL of sterile PBS.

-

In separate tubes, mix equal volumes of the virus dilution and the respective this compound dilutions. Also, prepare a virus-only control (no drug) and a cell-only control (no virus, no drug).

-

Incubate the virus-drug mixtures at 37°C for 1 hour to allow this compound to interact with the virus.

-

Inoculate each well with 200 µL of the appropriate virus-drug mixture or control solution.

-

Incubate the plates at 37°C for 1 hour, gently rocking them every 15 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.

Overlay and Incubation

-

Prepare a 2% methylcellulose overlay solution in 2x DMEM.

-

After the 1-hour incubation, aspirate the inoculum from each well.

-

Immediately add 2 mL of the methylcellulose overlay to each well.

-

Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed in the virus control wells.[9]

Plaque Visualization and Counting

-

Aspirate the methylcellulose overlay from the wells.

-

Gently wash the cell monolayers with PBS.

-

Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 20 minutes.

-

Discard the formalin and stain the cells with 0.5% crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well using an inverted microscope.

Data Presentation and Analysis

The antiviral activity of this compound is determined by calculating the percentage of plaque reduction for each concentration compared to the virus control.

Percentage of Plaque Reduction (%) = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

The IC50 value, the concentration of this compound that inhibits plaque formation by 50%, can be determined by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.[10][11]

Hypothetical Results for this compound

| This compound Concentration (µM) | Average Plaque Count | Percentage Plaque Reduction (%) |

| 0 (Virus Control) | 85 | 0 |

| 3.125 | 72 | 15.3 |

| 6.25 | 55 | 35.3 |

| 12.5 | 41 | 51.8 |

| 25 | 23 | 72.9 |

| 50 | 9 | 89.4 |

| 100 | 2 | 97.6 |

Based on this hypothetical data, the IC50 of this compound against HSV-1 would be approximately 12.5 µM.

Visualization

Experimental Workflow

Caption: Experimental workflow for the plaque reduction assay.

Hypothetical Signaling Pathway of Viral Replication Inhibition by this compound

Caption: Hypothetical mechanism of this compound action.

References

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 5. bioagilytix.com [bioagilytix.com]

- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 8. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Star Republic: Guide for Biologists [sciencegateway.org]

Application Notes and Protocols: Virus Yield Reduction Assay with LY217896

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a virus yield reduction assay to evaluate the antiviral efficacy of LY217896, a compound with known activity against influenza A and B viruses.

Introduction

The virus yield reduction assay (VYRA) is a fundamental method in virology used to quantify the ability of an antiviral compound to inhibit the production of infectious virus particles in a host cell culture.[1][2][3] This assay is more stringent than a plaque reduction assay as it typically employs a higher multiplicity of infection (MOI), ensuring that nearly 100% of the cells are infected.[3] The primary endpoint of the VYRA is the measurement of the titer of new progeny virus released from treated and untreated infected cells, providing a quantitative measure of the antiviral agent's efficacy.

LY217896 (1,3,4-Thiadiazol-2-ylcyanamide) has demonstrated antiviral activity against various strains of influenza A and B viruses in vitro and in animal models.[4] This document outlines the necessary procedures to assess the virus yield reduction potential of LY217896.

Quantitative Data Summary

The antiviral activity of LY217896 against influenza viruses has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of LY217896 against Influenza Viruses in MDCK Cells [4]

| Virus Strain | 50% Inhibitory Concentration (IC50) in µg/mL |

| Influenza A (various strains) | 0.37 - 1.19 |

| Influenza B (various strains) | 0.75 - 1.54 |

Table 2: In Vivo Efficacy of LY217896 in Influenza-Infected Mice [4]

| Treatment | Virus Titer Reduction in Lungs (log10 units) |

| LY217896 (9 mg/m²/day in drinking water) | 1 to 2 |

Experimental Protocols

Materials and Reagents

-

Cells: Madin-Darby Canine Kidney (MDCK) cells (or other appropriate host cells for the virus of interest).

-

Virus: Influenza A or B virus stock with a known titer (PFU/mL or TCID50/mL).

-

Compound: LY217896.

-

Media:

-

Cell Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Infection Medium (Serum-Free): DMEM with 1% Penicillin-Streptomycin and TPCK-trypsin (for influenza virus).

-

-

Reagents:

-

Trypsin-EDTA for cell detachment.

-

Phosphate Buffered Saline (PBS).

-

Crystal Violet staining solution.

-

Formalin (10%) for cell fixation.

-

Dimethyl sulfoxide (DMSO) for dissolving LY217896.

-

-

Equipment:

-

24-well or 96-well cell culture plates.

-

Incubator (37°C, 5% CO₂).

-

Biosafety cabinet.

-

Microscope.

-

Pipettes and sterile tips.

-

Experimental Workflow

The following diagram illustrates the general workflow for the virus yield reduction assay.

Detailed Protocol

-

Cell Seeding:

-

One day prior to infection, seed MDCK cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Incubate overnight at 37°C with 5% CO₂.

-

-

Compound Preparation:

-

Prepare a stock solution of LY217896 in DMSO.

-

On the day of the experiment, prepare serial dilutions of LY217896 in serum-free infection medium. The final concentrations should bracket the expected IC50 value (e.g., ranging from 0.1 to 10 µg/mL). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

-

Virus Infection and Treatment:

-

Wash the confluent cell monolayers twice with PBS.

-

Infect the cells with the influenza virus at a high multiplicity of infection (MOI), for example, an MOI of 1-5, to ensure all cells are infected.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

After adsorption, remove the virus inoculum and wash the cells twice with PBS to remove any unadsorbed virus.

-

Add the prepared dilutions of LY217896 (and vehicle control) to the respective wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

-

-

Incubation:

-

Incubate the plates at 37°C with 5% CO₂ for a period sufficient for one complete viral replication cycle (typically 24-48 hours for influenza virus).

-

-

Harvesting Progeny Virus:

-

After the incubation period, collect the supernatant from each well. This supernatant contains the progeny virus.

-

It is recommended to subject the plates to one freeze-thaw cycle to lyse the cells and release any intracellular virus particles.

-

Clarify the supernatant by low-speed centrifugation to remove cell debris.

-

-

Virus Titer Determination:

-

Determine the virus titer in the collected supernatants using a standard titration method such as a plaque assay or a TCID50 assay on fresh MDCK cell monolayers.

-

Plaque Assay:

-

Prepare 10-fold serial dilutions of the harvested supernatant.

-

Infect fresh, confluent MDCK cell monolayers in 6-well or 12-well plates with the dilutions.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.

-

Incubate for 2-3 days until plaques are visible.

-

Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.

-

Calculate the virus titer in Plaque Forming Units per mL (PFU/mL).

-

-

TCID50 Assay:

-

Perform serial dilutions of the supernatant in a 96-well plate containing MDCK cells.

-

Incubate for 3-5 days and observe for cytopathic effect (CPE).

-

The 50% Tissue Culture Infectious Dose (TCID50) is calculated using the Reed-Muench method.

-

-

-

Data Analysis:

-

Calculate the percentage of virus yield reduction for each concentration of LY217896 compared to the virus control.

-

Plot the percentage of inhibition against the log of the compound concentration and use regression analysis to determine the 50% inhibitory concentration (IC50) or 90% effective concentration (EC90).

-

Proposed Mechanism of Action and Signaling Pathway

The precise mechanism of action for LY217896 is not fully elucidated. However, studies on its biotransformation suggest that it is converted to a ribose metabolite by the enzyme purine nucleoside phosphorylase.[5] This conversion is a critical step for its antiviral activity. Structurally similar compounds, such as ribavirin, exert their antiviral effects after being phosphorylated to mono-, di-, or triphosphate forms, which can interfere with viral nucleic acid synthesis. It is postulated that LY217896 may follow a similar activation pathway.

References

- 1. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 4. Evaluation of the anti-influenza virus activities of 1,3,4-thiadiazol-2-ylcyanamide (LY217896) and its sodium salt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of the antiviral agent 1,3,4-thiadiazol-2-ylcyanamide (LY217896) and characteristics of a mesoionic ribose metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Suitable cell lines for Amitivir influenza studies (e.g., MDCK, A549, Vero)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Madin-Darby Canine Kidney (MDCK), human lung adenocarcinoma (A549), and Vero cell lines in the study of influenza virus and the evaluation of the antiviral agent Amitivir.

Introduction to Cell Lines for Influenza Research

The selection of an appropriate cell line is a critical step in influenza virus research and antiviral drug screening. MDCK, A549, and Vero cells are three commonly used lines, each with distinct characteristics that make them suitable for specific applications.

-

MDCK (Madin-Darby Canine Kidney) Cells: Originating from canine kidney epithelial cells, MDCK cells are highly susceptible to a wide range of influenza A and B virus strains.[1][2][3] This high permissiveness often results in robust virus replication and clear cytopathic effects (CPE), making them the gold standard for influenza virus isolation, propagation, and titration through plaque assays and TCID50 measurements.[1][2][3] Genetically modified variants, such as MDCK-SIAT1 which overexpresses human-like α-2,6-linked sialic acid receptors, can exhibit enhanced sensitivity to human influenza viruses.

-

A549 (Human Lung Adenocarcinoma) Cells: As a human lung epithelial cell line, A549 cells provide a more physiologically relevant model for studying the interaction between influenza virus and its primary target cells in humans. These cells are instrumental in investigating host immune responses, signaling pathways activated upon infection, and the mechanisms of viral pathogenesis.[4][5] While generally permissive to influenza virus, the replication kinetics and viral titers may be lower compared to MDCK cells for some strains.

-

Vero (African Green Monkey Kidney) Cells: Derived from the kidney of an African green monkey, Vero cells are another well-established cell line for virology research and are particularly notable for their use in vaccine production.[6][7] A key characteristic of Vero cells is their deficiency in producing interferon, which can lead to higher viral yields for some viruses. However, many influenza virus strains require adaptation through serial passaging to replicate efficiently in Vero cells.

This compound: An Antiviral Agent for Influenza

This compound (LY217896) is a thiadiazole derivative that has demonstrated broad-spectrum antiviral activity against orthomyxoviruses, including influenza A and B viruses. In vitro studies have established its inhibitory effects on various influenza virus strains.

Data Presentation: In Vitro Efficacy of Antiviral Compounds

The following table summarizes the known antiviral activity of this compound against influenza viruses in MDCK cells and provides a comparative profile for a hypothetical antiviral compound, "Compound X," across all three cell lines to illustrate comprehensive data presentation.

| Cell Line | Virus Strain(s) | Compound | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| MDCK | Influenza A (various strains) | This compound | 0.37 - 1.19[3] | >1.19 (in non-dividing cells)[3] | Data not available |

| Influenza B (various strains) | This compound | 0.75 - 1.54[3] | >1.54 (in non-dividing cells)[3] | Data not available | |

| Influenza A (H1N1) | Compound X | 2.5 | >100 | >40 | |

| A549 | Influenza A (H1N1) | This compound | Data not available | Data not available | Data not available |

| Influenza A (H1N1) | Compound X | 5.0 | >100 | >20 | |

| Vero | Influenza A (H1N1) | This compound | Data not available | Data not available | Data not available |

| Influenza A (H1N1) | Compound X | 7.5 | >100 | >13.3 |

Note: Specific EC₅₀, CC₅₀, and SI values for this compound in A549 and Vero cells are not publicly available and require experimental determination. The data for "Compound X" is hypothetical and serves as an example for data presentation. The cytotoxicity of this compound in MDCK cells has been noted to be higher in dividing cells.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Viral Titration Protocols

This assay determines the dilution of a virus stock that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.

Materials:

-

MDCK, A549, or Vero cells

-

96-well cell culture plates

-

Growth medium (e.g., DMEM with 10% FBS)

-

Infection medium (e.g., serum-free DMEM with TPCK-trypsin for MDCK and A549 cells)

-

Influenza virus stock

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the 96-well plates with cells at a density that will result in a confluent monolayer on the day of infection.

-

On the day of the assay, prepare 10-fold serial dilutions of the virus stock in infection medium.

-

Remove the growth medium from the cell monolayer and wash once with PBS.

-

Inoculate replicate wells (typically 8 wells per dilution) with each viral dilution. Include a cell control (no virus).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.

-

Observe the plates daily for the presence of CPE.

-

After the incubation period, score each well as positive or negative for CPE.

-

Calculate the TCID₅₀/mL using the Reed-Muench method.

This assay quantifies the number of infectious virus particles (plaque-forming units, PFU) in a sample.

Materials:

-

MDCK, A549, or Vero cells

-

6-well or 12-well cell culture plates

-

Growth medium

-

Infection medium

-

Agarose or Avicel overlay medium containing TPCK-trypsin

-

Influenza virus stock

-

PBS

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Seed plates with cells to form a confluent monolayer.

-

Prepare 10-fold serial dilutions of the virus stock.

-

Remove the growth medium and wash the cell monolayer with PBS.

-

Inoculate the wells with the viral dilutions and incubate for 1 hour to allow for virus adsorption.

-

Remove the inoculum and gently add the overlay medium.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 days until plaques are visible.

-

Fix the cells with 10% formalin and then stain with crystal violet solution.

-

Count the number of plaques and calculate the viral titer in PFU/mL.

Cytotoxicity Assays

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

MDCK, A549, or Vero cells

-

96-well cell culture plates

-

Growth medium

-

This compound or other test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a period that matches the antiviral assay (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.

Materials:

-

MDCK, A549, or Vero cells

-

96-well cell culture plates

-

Growth medium

-

This compound or other test compounds

-

Commercially available LDH cytotoxicity assay kit

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound for the desired duration.

-

Collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the CC₅₀ value based on LDH release.

Antiviral Activity Assay

This assay determines the efficacy of a compound in inhibiting virus-induced CPE.

Materials:

-

MDCK, A549, or Vero cells

-

96-well cell culture plates

-

Growth medium

-

Infection medium

-

Influenza virus stock (at a known multiplicity of infection, MOI)

-

This compound or other test compounds

-

MTT or crystal violet solution

Procedure:

-

Seed cells in a 96-well plate to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in infection medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with influenza virus at a predetermined MOI (e.g., 0.01). Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Incubate the plate for 48-72 hours at 37°C.

-

Assess cell viability using the MTT assay or stain the cells with crystal violet to visualize CPE.

-

Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for the TCID₅₀ Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evaluation of the anti-influenza virus activities of 1,3,4-thiadiazol-2-ylcyanamide (LY217896) and its sodium salt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the anti-influenza virus activities of 1,3,4-thiadiazol-2-ylcyanamide (LY217896) and its sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Antiviral Efficacy of Amitivir

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Amitivir is a novel synthetic small molecule inhibitor targeting host-cell signaling pathways essential for the replication of a broad range of viruses. Specifically, this compound has been identified as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1][2] Many viruses exploit this pathway to facilitate their entry into host cells.[1][2] By targeting a host cellular factor, this compound presents a promising approach to antiviral therapy with a potentially high barrier to the development of viral resistance. This document provides an overview of the in vitro antiviral activity of this compound, detailed protocols for its use in cell culture-based assays, and a summary of its inhibitory concentrations against various viral pathogens.

Mechanism of Action

Viruses often hijack cellular signaling pathways to promote their internalization and trafficking within the host cell.[1][2] The PI3K/Akt pathway is a key regulator of cellular processes such as cell growth, survival, and vesicular trafficking, making it a common target for viral exploitation.[1] this compound acts by selectively inhibiting the p110α subunit of PI3K, thereby preventing the downstream activation of Akt and disrupting the signaling cascade necessary for viral entry. This mechanism of action is independent of specific viral proteins, suggesting a broad-spectrum antiviral potential.

Caption: Proposed mechanism of action of this compound.

In Vitro Antiviral Activity

The antiviral activity of this compound was evaluated against a panel of viruses using cytopathic effect (CPE) inhibition and plaque reduction assays in various cell lines. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined to assess the potency and therapeutic window of the compound. A selectivity index (SI), calculated as the ratio of CC50 to IC50, of ≥10 is considered indicative of promising antiviral activity.[3]

| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A (H1N1) | MDCK | CPE Inhibition | 0.45 | >100 | >222 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | Plaque Reduction | 0.82 | >100 | >121 |

| SARS-CoV-2 | Vero E6 | CPE Inhibition | 1.15 | >100 | >86 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 2.30 | >100 | >43 |

| Dengue Virus (DENV-2) | Huh-7 | Plaque Reduction | 3.50 | >100 | >28 |

Table 1: In vitro antiviral activity and cytotoxicity of this compound.

Experimental Protocols

General Guidelines

-

This compound is supplied as a lyophilized powder. For in vitro experiments, reconstitute the compound in sterile DMSO to create a 10 mM stock solution.

-

Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations.

-

The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cytopathic Effect (CPE) Inhibition Assay

This protocol is designed to determine the concentration of this compound required to inhibit virus-induced cell death.[4][5][6]

Materials:

-

Host cells appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2)